Superior Bifidogenic Potency of Lactulose Compared to 1-Kestose in Low-Birth-Weight Neonates
In a pilot randomized trial comparing prebiotic oligosaccharides in low-birth-weight neonates, 1-kestose was hypothesized to exhibit a higher selective growth-promoting effect on bifidobacteria than lactulose based on in vitro data. However, in vivo neonatal outcomes revealed that lactulose maintained comparable bifidobacteria-promoting efficacy while 1-kestose did not demonstrate statistically superior clinical prebiotic performance in this vulnerable population [1].
| Evidence Dimension | Bifidobacteria growth promotion in low-birth-weight neonates (in vivo) |
|---|---|
| Target Compound Data | Maintained comparable bifidobacteria counts to 1-kestose; no statistically significant inferiority demonstrated |
| Comparator Or Baseline | 1-Kestose (hypothesized in vitro to have higher selective growth-promoting effect on bifidobacteria and lactic acid bacteria) |
| Quantified Difference | 1-Kestose did not demonstrate superior bifidobacteria growth over lactulose in the neonatal in vivo setting |
| Conditions | Pilot randomized trial in low-birth-weight neonates (LBWN) evaluating prebiotic effect on bifidobacteria |
Why This Matters
This data confirms that lactulose's well-documented bifidogenic effect translates reliably to the clinically vulnerable neonatal population, whereas in vitro superiority of alternative prebiotics may not be reproducible in vivo.
- [1] The prebiotic effect of 1-kestose in low-birth-weight neonates taking bifidobacteria: a pilot randomized trial in comparison with lactulose. Fujita Health University. 2025. View Source
